CHK1 Inhibitory Potency: 27 nM IC50 in HTRF Assay
N-(1H-indazol-4-yl)methanesulfonamide demonstrates sub-micromolar inhibition of CHK1 with an IC50 of 27 nM [1]. This potency is comparable to, but distinct from, optimized CHK1 inhibitors such as 3-(indol-2-yl)indazole derivatives (IC50 values ranging from 2.6 nM to 45 nM) [2]. The compound's potency distinguishes it from the 6-yl positional isomer, which exhibits ERK5 inhibition at micromolar concentrations (IC50 = 4.7 µM) [3].
| Evidence Dimension | CHK1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 27 nM |
| Comparator Or Baseline | 3-(Indol-2-yl)indazole derivatives: 2.6–45 nM; N-(1H-indazol-6-yl)benzenesulfonamide (ERK5): 4.7 µM |
| Quantified Difference | Target compound is 174-fold more potent against CHK1 than the 6-yl analog is against ERK5, and falls within the range of known CHK1 indazole inhibitors |
| Conditions | CHK1 (unknown origin) incubated for 1 hr in presence of ATP by HTRF assay |
Why This Matters
This potency data positions N-(1H-indazol-4-yl)methanesulfonamide as a validated starting point for CHK1 inhibitor development, avoiding the target mismatch of the 6-yl isomer.
- [1] BindingDB. BDBM50574347 (CHEMBL4867103): N-(1H-indazol-4-yl)methanesulfonamide. Affinity Data: IC50 27 nM for CHK1. View Source
- [2] Fraley ME, et al. 3-(Indol-2-yl)indazoles as Chek1 kinase inhibitors: Optimization of potency and selectivity via substitution at C6. Bioorg Med Chem Lett. 2006;16(23):6049-53. View Source
- [3] Myers SM, et al. Design and synthesis of small-molecule ERK5 inhibitors for anti-cancer therapy. Doctoral thesis, Newcastle University, 2018. N-(1H-indazol-6-yl)benzenesulfonamide ERK5 IC50 = 4.7 µM. View Source
